molecular formula C15H16N4O2S2 B2584699 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392300-56-0

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2584699
CAS No.: 392300-56-0
M. Wt: 348.44
InChI Key: NWHUAOBBGCVASI-UHFFFAOYSA-N
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Description

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that features a unique combination of indoline, thiadiazole, and propionamide moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline derivative, followed by the introduction of the thiadiazole ring and finally the attachment of the propionamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for diseases such as cancer, infections, and neurological disorders.

    Industry: Its chemical properties make it useful in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide include other indoline derivatives, thiadiazole-containing compounds, and propionamide analogs. Examples include:

  • Indolin-2-one derivatives
  • Thiadiazole-based molecules
  • Propionamide-substituted compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Indole Derivative : The presence of an indole moiety is known for its diverse biological activities.
  • Thiadiazole Ring : This ring structure is often associated with antimicrobial and anticancer properties.
  • Propionamide Group : This functional group can enhance solubility and bioavailability.

The molecular formula of this compound is C23H21N5O3S2C_{23}H_{21}N_{5}O_{3}S_{2}, with a molecular weight of approximately 479.6 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Indolin Intermediate : Reaction of indoline with an acylating agent to produce the indolin derivative.
  • Thiadiazole Formation : Cyclization of thiosemicarbazide with the indolin derivative to form the thiadiazole ring.
  • Amide Coupling : The final product is obtained by coupling the thiadiazole intermediate with propionyl chloride in the presence of a base.

Biological Activity

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives containing thiadiazole rings demonstrate varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compounds similar to this compound have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 10 mm to 22 mm depending on the specific structure and substituents .
Bacterial Strain Inhibition Zone (mm) Reference Compound
Staphylococcus aureus12 - 16Gentamicin (19 mm)
Escherichia coli8 - 16Gentamicin (22 mm)
Candida albicans10 - 22Fluconazole (28 mm)

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has indicated that similar compounds can inhibit cancer cell proliferation through various mechanisms:

  • Indole derivatives are known to interact with tubulin and disrupt microtubule formation, leading to cell cycle arrest .

Anti-inflammatory Activity

Thiadiazole compounds have also been reported to exhibit anti-inflammatory properties. Some studies suggest that they may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response:

  • In vitro assays have shown promising results in inhibiting COX-II activity, which could make these compounds beneficial for treating inflammatory conditions .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Thiadiazole Derivatives : A series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity against various pathogens. Results indicated that some derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Indole-Based Compounds : Research focusing on indole-based compounds has demonstrated their efficacy in cancer treatment through mechanisms involving apoptosis induction in cancer cells .

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c1-2-12(20)16-14-17-18-15(23-14)22-9-13(21)19-8-7-10-5-3-4-6-11(10)19/h3-6H,2,7-9H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHUAOBBGCVASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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